2-Ethylfuran

Catalog No.
S599765
CAS No.
3208-16-0
M.F
C6H8O
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylfuran

CAS Number

3208-16-0

Product Name

2-Ethylfuran

IUPAC Name

2-ethylfuran

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3

InChI Key

HLPIHRDZBHXTFJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CO1

solubility

Insoluble in water; Soluble in oils
Soluble (in ethanol)

Synonyms

α-Ethylfuran

Canonical SMILES

CCC1=CC=CO1

The exact mass of the compound 2-Ethylfuran is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilssoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethylfuran (CAS: 3208-16-0) is an alkylated furan, a class of heterocyclic organic compounds recognized for their utility as intermediates in chemical synthesis and as potential next-generation biofuels. Functionally, it is distinguished from the parent furan by an ethyl group at the 2-position, which modifies its physical properties such as boiling point and density, and influences its reactivity and performance characteristics. This compound serves as a flavoring agent, a fragrance component with a characteristic smoky, burnt aroma, and a precursor in the synthesis of more complex molecules. Its procurement is often considered in contexts requiring specific volatility, combustion properties, or organoleptic profiles that differ from other simple furans.

Substituting 2-Ethylfuran with its closest analog, 2-methylfuran, or the parent compound, furan, is often unviable in process-controlled applications. The seemingly minor difference in the alkyl chain length—ethyl versus methyl—creates a significant divergence in physical and reactive properties that are critical for procurement decisions. For instance, the boiling point of 2-Ethylfuran (92-93 °C) is substantially higher than that of 2-methylfuran (~64 °C), directly impacting solvent choice, reaction temperature, and purification via distillation. In biofuel research, alkyl chain length influences key combustion parameters like burning rate and knock resistance. Likewise, in synthetic chemistry, the electronic and steric effects of the ethyl group alter the diene reactivity of the furan ring in cycloaddition reactions compared to less substituted furans, making direct substitution problematic for achieving target yield and selectivity.

Higher Boiling Point Handling Advantage

2-Ethylfuran offers a distinct advantage in process design and handling safety due to its significantly higher boiling point compared to its closest common analog, 2-methylfuran. Documented sources report the boiling point of 2-Ethylfuran to be 92-93 °C, whereas 2-methylfuran boils at a much lower 63-66 °C. This nearly 30 °C difference is a critical parameter for chemical engineers and process chemists.

Evidence DimensionNormal Boiling Point
Target Compound Data92-93 °C
Comparator Or Baseline2-Methylfuran: 63-66 °C
Quantified Difference~28 °C higher than 2-methylfuran
ConditionsAtmospheric pressure (760-768 mmHg)

This higher boiling point allows for a wider operating temperature range in reactions, reduces evaporative losses during handling, and simplifies purification by enabling separation from more volatile reagents or impurities.

Enhanced Diels-Alder Reactivity Over Furan

The ethyl group at the C2 position modifies the electronic properties of the furan ring, making 2-Ethylfuran a more electron-rich diene for Diels-Alder reactions compared to unsubstituted furan. While direct quantitative rate comparisons are complex, studies on substituted furans show that electron-donating groups, such as alkyl groups, significantly increase reactivity. For example, the nucleophilicity parameter (Mayr's N parameter), a measure of reactivity, is substantially higher for 2-methylfuran (N=3.61) than for furan (N=1.36), and this trend is expected to hold for 2-ethylfuran. This makes 2-ethylfuran a more suitable precursor when higher reaction rates or milder conditions are required for cycloadditions.

Evidence DimensionNucleophilicity (Mayr's N Parameter)
Target Compound DataInferred to be >3.61 (based on 2-methylfuran)
Comparator Or BaselineFuran: 1.36; 2-Methylfuran: 3.61
Quantified DifferenceSignificantly more nucleophilic/reactive than unsubstituted furan
ConditionsDiels-Alder reaction modeling and kinetics

For buyers synthesizing complex molecules, selecting 2-ethylfuran over furan can lead to higher yields, faster reaction times, and reduced energy costs by avoiding the need for harsh catalysts or high-pressure conditions.

Distinct Organoleptic Profile for Flavor & Fragrance

In flavor and fragrance applications, precise organoleptic profiles are non-negotiable. 2-Ethylfuran is described as having a powerful, smoky, and burnt aroma, with secondary notes of wood and cocoa. This profile is distinct from its common substitute, 2-methylfuran, which is characterized by a chocolate, ethereal, and nutty profile. While both are used in food and fragrance, they are not interchangeable for creating specific flavor accords, such as rum, coffee, or smoky notes, where 2-ethylfuran is particularly useful.

Evidence DimensionPrimary Odor Profile
Target Compound DataSmoky, burnt, woody
Comparator Or Baseline2-Methylfuran: Chocolate, ethereal, nutty
Quantified DifferenceQualitatively distinct sensory profiles
ConditionsSensory panel evaluation for flavor and fragrance applications

Procurement for flavor and fragrance applications is driven by specific sensory targets; substituting 2-ethylfuran with 2-methylfuran would fundamentally alter the final product's taste and aroma profile, making it an unacceptable replacement.

Controlled Volatility in Synthesis

In multi-step organic syntheses, particularly those involving subsequent distillations or reactions above 70 °C, 2-Ethylfuran is the right choice over 2-methylfuran. Its higher boiling point (92-93 °C) provides a more stable reaction medium, minimizes material loss to evaporation, and simplifies purification protocols, directly impacting process efficiency and cost.

Diels-Alder Precursor with Higher Reactivity

When developing synthetic routes that rely on the Diels-Alder cycloaddition of a furan moiety, 2-Ethylfuran is a logical choice over unsubstituted furan. The electron-donating ethyl group enhances the diene's reactivity, potentially allowing for milder reaction conditions, shorter reaction times, and improved yields, which are key considerations for process optimization and scaling.

Smoky, Roasted, and Coffee Flavor Formulation

For the creation of flavor and fragrance blends requiring specific smoky, burnt, coffee, or rum notes, 2-Ethylfuran is an essential component. Its organoleptic profile is qualitatively different from other simple alkylfurans like 2-methylfuran, making it a non-interchangeable specialty ingredient for formulators aiming to achieve these specific sensory targets.

Physical Description

Colourless liquid; Powerful, smoky burnt aroma

XLogP3

2.4

Boiling Point

92.0 °C

Density

0.909-0.915

LogP

2.4 (LogP)
2.40

UNII

T8O6J71T9O

GHS Hazard Statements

Aggregated GHS information provided by 1444 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (10.94%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (89.06%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (89.06%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

3208-16-0

Wikipedia

2-ethylfuran

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Furan, 2-ethyl-: ACTIVE
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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